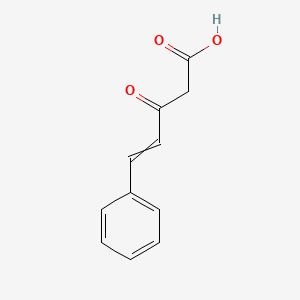

3-Oxo-5-phenylpent-4-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

343337-56-4 |

|---|---|

Molecular Formula |

C11H10O3 |

Molecular Weight |

190.19 g/mol |

IUPAC Name |

3-oxo-5-phenylpent-4-enoic acid |

InChI |

InChI=1S/C11H10O3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |

InChI Key |

VNMMLNVSLPRZDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CC(=O)O |

Origin of Product |

United States |

Contextualization Within the Chemistry of Ketocarboxylic Acids

3-Oxo-5-phenylpent-4-enoic acid belongs to the broad class of organic compounds known as ketocarboxylic acids, or oxoacids, which are characterized by the presence of both a carboxylic acid group (-COOH) and a ketone group (>C=O) within their molecular structure. wikipedia.org Depending on the relative position of the ketone to the carboxylic acid, these compounds are classified as alpha- (α-), beta- (β-), gamma- (γ-), or delta- (δ-) keto acids. This compound is specifically a γ-keto acid, as its ketone group is located at the third carbon (C3) relative to the carboxylic acid carbon (C1).

The presence of these two functional groups imparts a rich and versatile chemistry to ketocarboxylic acids. wikipedia.org The carboxylic acid moiety provides an acidic proton and can undergo reactions typical of acids, such as esterification and amide formation. The ketone group, on the other hand, is susceptible to nucleophilic attack and can participate in a wide array of condensation and addition reactions. This dual reactivity makes ketocarboxylic acids valuable intermediates in organic synthesis.

Furthermore, this compound is an unsaturated keto acid, containing a carbon-carbon double bond in conjugation with the phenyl group. This unsaturation introduces additional reactive sites into the molecule, further expanding its synthetic potential. The conjugated system can participate in reactions such as Michael additions and Diels-Alder cycloadditions, and the double bond itself can be a target for hydrogenation or oxidation. The interplay of the keto, carboxylic acid, and unsaturated functionalities makes this compound a subject of interest for the synthesis of complex molecular architectures.

Historical Perspectives in Organic Synthesis Research Pertaining to 3 Oxo 5 Phenylpent 4 Enoic Acid Scaffolds

The synthesis of γ-keto acids has been a topic of interest in organic chemistry for a considerable time, with various methods developed over the years. Early approaches often involved the oxidation of suitable precursors or the ring-opening of furan (B31954) derivatives. For instance, secondary and tertiary furfuryl carbinols can be cleaved with alcoholic hydrochloric acid to yield the corresponding γ-keto acid esters. google.com Another classical approach involves the reaction of succinic acid dichloride with organometallic reagents, followed by hydrolysis. google.com

More specifically, methods for producing γ-keto acids have included the oxidation of γ-lactones of hydroxy carboxylic acids using bromine. google.com The decomposition of diazoketones in the presence of copper oxide has also been shown to yield γ-keto acid esters, albeit often as part of a mixture of products. google.com The addition of hydrogen cyanide to alkylene-(1)-one-(3) type compounds to form γ-keto acid nitriles, which can then be hydrolyzed, represents another historical route. google.com

In the broader context of unsaturated carboxylic acids, the development of new synthetic methods is an ongoing area of research. For example, modern techniques have emerged for the synthesis of β,γ-unsaturated acids through the palladium-catalyzed reductive addition of carbon dioxide to allenes under mild conditions. nih.gov While not a direct synthesis of the title compound, this illustrates the continuing evolution of methods for accessing unsaturated acid scaffolds. The synthesis of α,β-unsaturated carbonyl compounds through the palladium(II)-catalyzed dehydrosilylation of silyl (B83357) enol ethers is another relevant advancement in the field. acs.org The challenge of selectively preparing β,γ-unsaturated aliphatic acids via dehydrogenation has also been recently addressed, highlighting the importance of developing regioselective synthetic strategies. nih.gov

Structural Basis for Research Utility and Transformational Potential of 3 Oxo 5 Phenylpent 4 Enoic Acid

Established Chemical Synthesis Routes

Wittig Reaction-Based Syntheses and Mechanistic Considerations

The Wittig reaction is a cornerstone of alkene synthesis, converting aldehydes or ketones into alkenes through the reaction with a phosphonium (B103445) ylide. libretexts.orgwikipedia.org For the synthesis of this compound, a plausible retrosynthetic analysis suggests the reaction between cinnamaldehyde (B126680) and a phosphorus ylide derived from an acetoacetic acid precursor.

A stabilized ylide, such as (triphenylphosphoranylidene)acetoacetic ester, would be required. The reaction proceeds through a concerted [2+2] cycloaddition mechanism, forming a transient oxaphosphetane intermediate. wikipedia.orgchemistrysteps.com This four-membered ring then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. chemistrysteps.com The use of a stabilized ylide generally favors the formation of the (E)-alkene, which corresponds to the trans-isomer of the target compound. organic-chemistry.org Subsequent hydrolysis of the resulting ester would yield this compound.

Table 1: Key Steps in a Putative Wittig-Based Synthesis

| Step | Reactants | Reagent/Conditions | Product |

| Ylide Formation | Triphenylphosphine, Ethyl bromoacetate | Base (e.g., NaH) | (Ethoxycarbonylmethyl)triphenylphosphonium bromide |

| Wittig Reaction | Cinnamaldehyde, Ylide | Aprotic solvent (e.g., THF) | Ethyl 3-oxo-5-phenylpent-4-enoate |

| Hydrolysis | Ethyl 3-oxo-5-phenylpent-4-enoate | Acid or base catalysis | This compound |

The mechanism involves the nucleophilic attack of the ylide's carbon on the carbonyl carbon of the aldehyde, followed by the formation of the oxaphosphetane intermediate. libretexts.orgchemistrysteps.com The stability of the triphenylphosphine oxide byproduct drives the reaction to completion. organic-chemistry.org

Knoevenagel Condensation Approaches for Related α-Benzylideneacetoacetic Acid Esters

The Knoevenagel condensation provides a powerful method for the formation of carbon-carbon double bonds by reacting an active methylene (B1212753) compound with an aldehyde or ketone. organic-chemistry.org This approach is particularly relevant for the synthesis of α-benzylideneacetoacetic acid esters, which are direct precursors to this compound.

In a typical procedure, ethyl acetoacetate (B1235776) is condensed with benzaldehyde (B42025) in the presence of a weak base, such as piperidine (B6355638) or pyridine (B92270). organic-chemistry.org The reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. organic-chemistry.org

The Doebner modification of the Knoevenagel condensation utilizes pyridine as both the solvent and catalyst and is particularly effective when one of the activating groups on the nucleophile is a carboxylic acid. organic-chemistry.org This modification can lead to condensation followed by decarboxylation.

Modifications of Reported Synthetic Procedures for this compound

Modifications to the established synthetic routes can be implemented to improve yields, stereoselectivity, and reaction conditions. For the Wittig reaction, the Schlosser modification allows for the selective formation of (E)-alkenes by using phenyllithium (B1222949) at low temperatures to interconvert the intermediate betaines. wikipedia.org This could be particularly useful for ensuring the desired trans-geometry in this compound.

In the context of the Knoevenagel condensation, various catalysts and reaction conditions have been explored to enhance efficiency. The use of Lewis acids or solid-supported catalysts can facilitate the reaction and simplify product purification. Furthermore, the choice of solvent can influence the reaction rate and equilibrium position.

Advanced and Stereoselective Synthesis of this compound and Its Analogs

Modern synthetic methodologies offer more sophisticated approaches to control stereochemistry and improve efficiency in the synthesis of this compound and its derivatives.

Organocatalytic Strategies (e.g., Mannich and Aza-Michael Reactions)

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While direct organocatalytic routes to this compound are not extensively reported, related reactions provide a framework for potential strategies. The Mannich reaction, for instance, involves the aminoalkylation of a carbon acid, and could be adapted to introduce the desired side chain to a β-keto acid precursor. One-pot syntheses of β-acetamido ketones, which share a similar structural motif, have been achieved using boric acid as a catalyst. nih.gov

The aza-Michael reaction, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, offers another avenue. rsc.org This reaction can be catalyzed by chiral organocatalysts to achieve high enantioselectivity. A potential strategy could involve the aza-Michael addition to a derivative of cinnamic acid, followed by functional group transformations to yield the target molecule.

Chemoenzymatic One-Pot Synthesis Involving this compound Precursors

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. A potential one-pot chemoenzymatic route to this compound could involve the enzymatic reduction of the keto group in a precursor ester, followed by hydrolysis.

Recent studies have shown the successful enantioselective reduction of ethyl 3-oxo-5-phenylpentanoate using whole-cell biocatalysts, such as Aspergillus sydowii. researchgate.net This enzymatic reduction can yield chiral β-hydroxy esters with high enantiomeric excess. researchgate.net Following the reduction, enzymatic hydrolysis of the ester can be achieved using lipases or esterases. For example, the hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate has been demonstrated using various hydrolases. scielo.br A one-pot cascade combining these enzymatic steps could provide an efficient and stereoselective route to chiral analogs of this compound. acs.orgacs.org

Domino and Cascade Reaction Sequences (e.g., Oxidation-Wittig Approaches)

Domino and cascade reactions offer an efficient approach to complex molecules like this compound by combining multiple transformations into a single, one-pot procedure. This strategy enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. A plausible and increasingly popular domino sequence for constructing α,β-unsaturated keto systems is the one-pot oxidation-Wittig reaction. organic-chemistry.orgnih.govwikipedia.orglibretexts.org

This approach commences with an appropriate alcohol precursor, which is oxidized in situ to generate an aldehyde. This transient aldehyde is then immediately trapped by a Wittig reagent present in the same reaction vessel, leading to the formation of the desired alkene. For the synthesis of this compound, a suitable starting material would be a protected 3-hydroxy-5-phenylpentanal derivative. The oxidation of the alcohol to the aldehyde can be achieved using a variety of mild oxidizing agents. researchgate.net The subsequent Wittig reaction with a phosphorane bearing a protected carboxyl group would then furnish the α,β-unsaturated system.

A conceptual one-pot oxidation-Wittig approach is outlined below:

Table 1: Proposed One-Pot Oxidation-Wittig Synthesis of a this compound Precursor

| Step | Reactant 1 | Reactant 2 | Reagents | Intermediate | Product |

| 1. Oxidation | 3-Hydroxy-5-phenylpentanal (protected) | Oxidizing Agent (e.g., Dess-Martin periodinane) | - | 3-Oxo-5-phenylpentanal | - |

| 2. Wittig Reaction | 3-Oxo-5-phenylpentanal | (Carboethoxymethylene)triphenylphosphorane | Base (e.g., NaH) | - | Ethyl 3-oxo-5-phenylpent-4-enoate |

This tandem process leverages the in situ formation of the reactive aldehyde, which is immediately consumed in the subsequent Wittig olefination, often with high stereoselectivity for the (E)-isomer, which is the more stable configuration. wikipedia.org

Another potential cascade pathway involves a Knoevenagel-Doebner-type condensation. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, often followed by decarboxylation. nih.gov In the context of synthesizing this compound, benzaldehyde could be reacted with a β-keto dicarboxylic acid derivative. A subsequent decarboxylation step would then yield the desired product. The reaction is typically catalyzed by a weak base such as pyridine or piperidine.

Strategies for the Preparation of Key Intermediates to this compound

A crucial intermediate in the synthesis of this compound is its corresponding ethyl ester, ethyl 3-oxo-5-phenylpent-4-enoate. The synthesis of this β-keto ester can be effectively achieved through a condensation reaction between ethyl acetoacetate and benzaldehyde. A titanium tetrachloride (TiCl₄)-mediated condensation has been reported to be an effective method for this transformation.

The reaction involves the formation of a titanium enolate of ethyl acetoacetate, which then undergoes an aldol-type condensation with benzaldehyde. Subsequent elimination of water furnishes the α,β-unsaturated system.

Table 2: Synthesis of Ethyl 3-oxo-5-phenylpent-4-enoate

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |

| Ethyl acetoacetate | Benzaldehyde | 1. TiCl₄, Et₃N2. H₂O | Tetrahydrofuran | Ethyl 3-oxo-5-phenylpent-4-enoate |

Once the ethyl ester intermediate is obtained, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation can be carried out under either acidic or basic conditions. Mild basic hydrolysis, for instance, using sodium hydroxide (B78521) in an aqueous-organic solvent mixture followed by acidification, is a standard and effective method for this purpose. aklectures.com The decarboxylation of the resulting β-keto acid is a potential side reaction, especially under harsh conditions or upon heating, but can often be controlled with careful selection of reaction parameters. libretexts.org

Table 3: Hydrolysis of Ethyl 3-oxo-5-phenylpent-4-enoate

| Reactant | Reagents | Product |

| Ethyl 3-oxo-5-phenylpent-4-enoate | 1. NaOH (aq)2. H⁺ | This compound |

This two-step approach, involving the synthesis of the ethyl ester followed by its hydrolysis, represents a reliable and well-documented pathway to this compound.

Role as a Postulated Intermediate in Plant Polyketide Biosynthesis

This compound is a critical, often transient, intermediate in the biosynthesis of various plant polyketides. Its formation represents a key step in the elongation of the polyketide chain, bridging the gap between the starter molecule and the final complex structure.

Chalcone (B49325) synthase (CHS) is a ubiquitous type III polyketide synthase in higher plants, fundamental to the biosynthesis of flavonoids, which are crucial for plant defense and pigmentation. researchgate.netebi.ac.uk The canonical CHS reaction involves the sequential condensation of three molecules of malonyl-CoA with a starter molecule, typically p-coumaroyl-CoA. researchgate.net this compound, or more accurately its CoA ester, is postulated as the diketide intermediate formed after the first condensation reaction. nih.govnih.gov This intermediate is normally not released from the enzyme but is instead rapidly elongated in subsequent reaction cycles. wikipedia.org The entire process, from the initial binding of the starter molecule to the final cyclization of the tetraketide, occurs within the active site of the CHS enzyme. ebi.ac.uk

To study the otherwise transient intermediates of the CHS reaction, researchers have employed synthetic mimics. The N-acetylcysteamine (NAC) thioester of this compound serves as a stable analogue of the natural CoA-bound diketide intermediate. nih.govnih.gov This mimic has been instrumental in elucidating the function of CHS-related enzymes that have lost the ability to perform the initial condensation step but can process intermediates. By providing this synthetic diketide, scientists can probe the substrate specificity and catalytic activity of such enzymes. nih.gov In studies involving curcuminoid biosynthesis, cinnamoyldiketide-N-acetylcysteamine has been used as a mimic of the CoA ester to demonstrate the in vitro formation of curcuminoids. nih.govresearchgate.net

Contribution to C-Methylated Chalcone Biosynthesis

While typical chalcones are formed from malonyl-CoA extensions, some plants produce C-methylated chalcones, which have a methyl group on the polyketide backbone. The biosynthesis of these compounds involves specialized CHS-like enzymes and a different extender unit.

In Eastern white pine (Pinus strobus), which produces C-methylated chalcones, two CHS-related proteins have been identified: PstrCHS1 and PstrCHS2. nih.gov While PstrCHS1 performs the typical CHS reaction, PstrCHS2 is inactive with standard starter CoA-esters. nih.govnih.gov However, PstrCHS2 shows activity with the N-acetylcysteamine thioester of this compound, the diketide intermediate. nih.govnih.gov PstrCHS2 catalyzes a single condensation reaction, preferentially using methylmalonyl-CoA over malonyl-CoA as the extender unit. nih.govnih.gov This reaction yields a methylated triketide intermediate, which is then released as a pyrone derivative. nih.govtandfonline.com This demonstrates a specific enzymatic function for PstrCHS2 in introducing the methyl group at the predicted position for C-methylated chalcone biosynthesis. nih.govnih.gov

Participation in Curcuminoid Biosynthesis in Medicinal Plants

Curcuminoids, the yellow pigments of turmeric (Curcuma longa), are diarylheptanoids synthesized via a type III PKS pathway. ijfmr.com This pathway involves the condensation of two phenylpropanoid units with a central carbon unit derived from malonyl-CoA. nih.gov The biosynthesis is primarily carried out by two key enzymes: diketide-CoA synthase (DCS) and curcumin (B1669340) synthase (CURS). researchgate.net

DCS catalyzes the formation of a diketide-CoA, such as feruloyldiketide-CoA, by condensing a starter molecule like feruloyl-CoA with one molecule of malonyl-CoA. researchgate.net This diketide-CoA is the direct precursor in the curcuminoid pathway. While the primary intermediate is the CoA ester, the corresponding β-keto acid, a derivative of this compound (specifically, trans-5-(4-hydroxy-3-methoxyphenyl)-3-oxopent-4-enoic acid), is understood to be the reactive species. nih.gov In fact, experiments have shown that CURS can utilize a synthetically prepared trans-3-oxo-5-phenylpent-4-enoic acid along with feruloyl-CoA to produce a curcuminoid. nih.gov This indicates that while the CoA-bound form is the natural substrate passed between enzymes, the free acid can act as a substrate for the condensation reaction catalyzed by CURS, leading to the formation of the curcuminoid scaffold. nih.govwikipedia.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of Chalcones and Curcuminoids

| Enzyme | Organism | Substrate(s) | Product(s) |

| Chalcone Synthase (CHS) | Medicago sativa (Alfalfa), Pinus sylvestris | p-Coumaroyl-CoA, 3 x Malonyl-CoA | Naringenin Chalcone |

| PstrCHS1 | Pinus strobus | Phenylpropanoid CoA-esters, 3 x Malonyl-CoA | Chalcone |

| PstrCHS2 | Pinus strobus | Diketide derivative (e.g., N-acetylcysteamine thioester of this compound), Methylmalonyl-CoA | Methylated triketide pyrone |

| Diketide-CoA Synthase (DCS) | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA |

| Curcumin Synthase (CURS) | Curcuma longa | Feruloyldiketide-CoA, Feruloyl-CoA | Curcumin |

Diketide-CoA Synthase (DCS) Catalysis and Product Formation

In the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric), the initial steps are catalyzed by a type III polyketide synthase known as Diketide-CoA Synthase (DCS). nih.govnih.gov This enzyme is responsible for the condensation of a phenylpropanoid-derived starter molecule, such as feruloyl-CoA or p-coumaroyl-CoA, with a malonyl-CoA extender unit. nih.govuniprot.org The reaction catalyzed by DCS involves a decarboxylative condensation to produce a diketide-CoA, for instance, feruloyldiketide-CoA. nih.gov This diketide-CoA is the direct thioester precursor of the corresponding β-keto acid. nih.govnih.gov Although the primary product is the CoA-thioester, it can be hydrolyzed, either enzymatically or non-enzymatically, to yield the free β-keto acid, such as 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-4-pentenoic acid. nih.govnih.gov The unhydroxylated parent compound, this compound, would be formed from a cinnamoyl-CoA starter unit. Research has shown that DCS from turmeric efficiently catalyzes the formation of feruloyldiketide-CoA but has no activity with cinnamoyl-CoA, indicating substrate specificity in this particular organism. uniprot.org

| Enzyme | Gene | Organism | Substrates | Product |

| Diketide-CoA Synthase (DCS) | DCS | Curcuma longa | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA |

| Diketide-CoA Synthase (DCS) | DCS | Curcuma longa | p-Coumaroyl-CoA, Malonyl-CoA | p-Coumaroyldiketide-CoA |

Curcumin Synthase (CURS) Involvement in the Curcuminoid Scaffold Formation

Following the synthesis of the diketide intermediate by DCS, a second type III polyketide synthase, Curcumin Synthase (CURS), facilitates the subsequent and final condensation step to form the characteristic diarylheptanoid scaffold of curcuminoids. nih.govnih.gov CURS utilizes the diketide-CoA, or its corresponding free β-keto acid, as an extender substrate. nih.govnih.gov For example, CURS catalyzes the condensation of feruloyldiketide-CoA with another molecule of feruloyl-CoA to produce curcumin. nih.gov

| Enzyme | Substrates | Product | Function |

| Curcumin Synthase (CURS) | Feruloyldiketide-CoA, Feruloyl-CoA | Curcumin | Final condensation to form curcuminoid scaffold |

| Curcumin Synthase (CURS) | 3-Oxo-5-phenyl-4-pentenoic acid, Feruloyl-CoA | Cinnamoylferuloylmethane | Condensation using free β-keto acid as extender substrate |

Precursor Role in Alkaloid Biosynthesis

The structural motif of a phenyl group attached to a short carbon chain, as seen in this compound, is a recurring theme in the biosynthesis of various alkaloids, particularly those found in the Lythraceae family.

Integration into Lythraceae Alkaloid Biosynthesis Pathways (e.g., 4-Arylquinolizidines)

The Lythraceae alkaloids, such as vertine and lythrine, are characterized by a 4-arylquinolizidine core. researchgate.netacs.org The biosynthesis of this core structure involves the combination of a lysine-derived piperideine ring and a phenylpropanoid-derived unit. researchgate.netcdnsciencepub.com While the precise intermediate that provides the C6-C3 phenylpropanoid unit has not been definitively identified as this compound in all species, biosynthetic studies point to its critical role. The formation of the 4-arylquinolizidine skeleton is proposed to occur through a Mannich-type reaction between Δ1-piperideine and a phenylpropanoid-derived precursor, followed by cyclization. researchgate.net The structure of intermediates like cis- and trans-4-(3,4-dihydroxyphenyl)-quinolizidin-2-one, which have been shown to be effective precursors for vertine and lythrine, supports the incorporation of a C6-C3 unit akin to this compound. acs.orgrsc.org

Derivation from Amino Acid and Phenylpropanoid Precursors (e.g., L-Phenylalanine, Cinnamic Acid)

The ultimate origin of the phenyl-containing portion of Lythraceae alkaloids is the amino acid L-phenylalanine. cdnsciencepub.comrsc.org Through the action of phenylalanine ammonia-lyase (PAL), L-phenylalanine is converted to cinnamic acid. nih.gov This C6-C3 phenylpropanoid unit is the foundational building block. cdnsciencepub.com Feeding experiments with labeled phenylalanine have confirmed its non-random incorporation into the alkaloid structures, demonstrating that two intact C6-C3 units derived from this amino acid are utilized in the formation of alkaloids like decodine. cdnsciencepub.com Cinnamic acid itself can be enzymatically converted back to L-phenylalanine, highlighting the metabolic link between these precursors. nih.gov

Naturally Occurring Analogs and Their Biosynthetic Origins

Analogs of this compound, particularly its reduced form, are found as structural components of other complex natural products, illustrating the versatility of this chemical scaffold in nature.

Identification of (E)-3-Hydroxy-5-phenylpent-4-enoic Acid as a Residue in Cyclic Depsipeptides (e.g., Turnagainolides)

A notable analog, (E)-3-hydroxy-5-phenylpent-4-enoic acid (Hppa), is a key and rare structural residue in the turnagainolides, a class of cyclic depsipeptides. nih.govresearchgate.net These compounds, isolated from various microorganisms including Bacillus, Microascus, Arthrobacter, and Streptomyces species, are assembled by nonribosomal peptide synthetase (NRPS) machinery. nih.govasm.org The biosynthesis of the Hppa residue is proposed to start with the deamination of L-phenylalanine to form cinnamic acid. asm.org This is followed by a polyketide synthase-like extension with a malonyl-CoA unit and subsequent reduction of the keto group to a hydroxyl group, yielding the Hppa moiety that is incorporated into the final depsipeptide structure. asm.orgresearchgate.net The discovery of the turnagainolide biosynthetic gene cluster has provided a foundation for understanding the precise enzymatic steps leading to this unique fatty acid residue. nih.govasm.org

| Compound Family | Key Analog Residue | Precursors | Organism Source (Examples) |

| Turnagainolides | (E)-3-Hydroxy-5-phenylpent-4-enoic acid (Hppa) | L-Phenylalanine, Cinnamic Acid, Malonyl-CoA | Bacillus subtilis, Microascus sp. |

Elucidation of Corresponding Biosynthetic Gene Clusters for this compound in Microorganisms Remains Undisclosed

Despite significant interest in the microbial biosynthesis of phenylpropanoids and related compounds, detailed research specifically elucidating the biosynthetic gene clusters (BGCs) responsible for producing this compound in microorganisms is not available in publicly accessible scientific literature. Extensive searches of scholarly databases and journals did not yield any studies that have isolated this specific compound from a microorganism and subsequently characterized its genetic biosynthetic pathway.

While the biosynthesis of structurally related molecules, such as phenylpropanoids with a C6-C3 backbone, has been a subject of investigation, the specific enzymatic steps and corresponding genes for the synthesis of this compound have not been reported. rsc.orgresearchgate.net General microbial production of phenylpropanoids typically originates from the shikimate pathway, which produces the precursor amino acid L-phenylalanine. nih.gov From L-phenylalanine, a variety of enzymatic modifications can lead to a diverse array of compounds. nih.gov However, the specific pathway leading to this compound, which would likely involve chain extension and specific oxidation steps, has not been delineated in any microbial species.

The identification and analysis of BGCs in microorganisms are often accomplished through genome mining of sequenced strains. nih.govnih.gov This approach has successfully identified gene clusters for a wide range of secondary metabolites, including polyketides and non-ribosomal peptides. nih.gov However, no such BGC has been annotated or experimentally verified for the production of this compound.

Similarly, there is a lack of information regarding the potential precursor, 3-Hydroxy-5-phenylpent-4-enoic acid, and its corresponding biosynthetic pathway in microorganisms. nih.gov The enzymatic oxidation of a 3-hydroxy group to a 3-oxo group is a common biological reaction, but without the identification of the substrate and the responsible microorganism, the enzymes and genes involved in the potential final step of this compound biosynthesis remain purely speculative.

Future research, potentially involving the screening of diverse microbial strains for the production of this compound and subsequent genome sequencing and analysis, would be required to elucidate the specific biosynthetic gene cluster and the enzymes it encodes.

Reactivity and Reaction Mechanisms of 3 Oxo 5 Phenylpent 4 Enoic Acid

Cycloaddition Reactions and Mechanistic Insights

Information regarding the participation of 3-Oxo-5-phenylpent-4-enoic acid in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, and any mechanistic studies thereof, could not be located.

Asymmetric Diels-Alder Reactions and Enantioselectivity

This compound, with its electron-deficient carbon-carbon double bond, can act as a dienophile in Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, and when conducted with a chiral catalyst, it can proceed with high enantioselectivity. wikipedia.org While specific studies on the asymmetric Diels-Alder reactions of this compound are not extensively documented, the reactivity of analogous α,β-unsaturated ketones and β-ketoesters provides a strong precedent. nih.govnih.gov

In a potential asymmetric Diels-Alder reaction, a chiral Lewis acid or an organocatalyst would coordinate to the carbonyl group of the ketone, activating the dienophile and creating a chiral environment. princeton.edu This coordination enhances the electrophilicity of the double bond and allows for facial discrimination upon approach of the diene. The choice of catalyst and reaction conditions is crucial in determining the enantiomeric excess (ee) of the resulting cyclohexene (B86901) product. For instance, chiral ruthenium-PNNP complexes have been shown to be effective in the asymmetric Diels-Alder reactions of cyclic α-unsaturated β-ketoesters, yielding products with up to 93% ee. nih.gov Similarly, chiral amine catalysts have been developed for the enantioselective [4+2] cycloadditions of various monodentate cyclic and acyclic ketones. nih.gov

The stereochemical outcome of the reaction is governed by the transition state geometry. The endo transition state, where the substituent on the dienophile is oriented towards the developing π-system of the diene, is often favored, leading to a specific stereoisomer. wikipedia.org The enantioselectivity arises from the differential energy barriers of the transition states leading to the two possible enantiomers, a difference that is magnified by the chiral catalyst.

Table 1: Representative Enantioselectivities in Asymmetric Diels-Alder Reactions of Related Dienophiles

| Dienophile Type | Diene | Catalyst System | Enantiomeric Excess (ee) | Reference |

| α,β-Unsaturated Ketone | Isoprene | Chiral Amine Catalyst | 90% | princeton.edu |

| Cyclic α-Unsaturated β-Ketoester | 2,3-Dimethyl-1,3-butadiene | [RuCl₂(PNNP)]/(Et₃O)PF₆ | 93% | nih.gov |

| Acyclic α,β-Unsaturated Ketone | Cyclopentadiene | Chiral Imidazolidinone | 92% | nih.gov |

This table presents data from reactions of similar compounds to illustrate the potential enantioselectivities achievable.

Role of Conjugation in Stabilizing Transition States

The extended π-system in this compound, which encompasses the phenyl ring, the vinyl group, and the carbonyl group, plays a critical role in stabilizing transition states in a variety of reactions. This stabilization arises from the delocalization of electron density across the conjugated system.

In nucleophilic addition reactions to the β-carbon (a Michael-type addition), the developing negative charge on the α-carbon is stabilized by resonance, with the charge being delocalized onto the carbonyl oxygen. The presence of the phenyl group further extends this conjugation, providing additional resonance structures that distribute the charge and lower the energy of the transition state. This enhanced stability facilitates the reaction. fiveable.me

Similarly, in reactions involving radical intermediates, the phenyl group can effectively stabilize an unpaired electron through resonance delocalization into the aromatic ring. fiveable.me For instance, in a radical addition to the double bond, the resulting radical intermediate would be a resonance-stabilized benzylic-type radical, significantly lowering the activation energy of the process.

The stabilization of transition states is also evident in electrophilic additions to the double bond. A carbocation formed at the α-position would be stabilized by the adjacent carbonyl group, while a carbocation at the β-position would be a highly stabilized benzylic carbocation due to resonance with the phenyl ring. quora.com This conjugation-imparted stability dictates the regioselectivity of such reactions. Studies on the reactions of cinnamaldehyde (B126680) and its derivatives, which share the cinnamoyl moiety, have highlighted the importance of conjugation in their reactivity profiles. nih.govnih.gov

Rearrangement Reaction Dynamics

Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomers. pressbooks.pub Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. pressbooks.pub The equilibrium between the keto and enol forms is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.com

For this compound, two principal enol forms are possible, arising from the deprotonation of the α-carbon (C2) or the carbon between the ketone and the double bond (C4). The enol form is stabilized by the formation of a conjugated system and, in some cases, by intramolecular hydrogen bonding. The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents. cdnsciencepub.comcdnsciencepub.com

Studies on analogous compounds like ethyl benzoylacetate have shown that the percentage of the enol form is significantly influenced by the polarity of the solvent. rsc.org In nonpolar solvents, the enol form, which can be stabilized by an intramolecular hydrogen bond, is more favored. Conversely, in polar, protic solvents that can engage in intermolecular hydrogen bonding with the keto form, the equilibrium tends to shift towards the keto tautomer. thermofisher.com

Table 2: Influence of Solvent on Keto-Enol Equilibrium of a Related β-Ketoester (Ethyl Acetoacetate)

| Solvent | % Enol Tautomer | Reference |

| Water (D₂O) | < 2% | masterorganicchemistry.com |

| Carbon Tetrachloride (CCl₄) | 49% | masterorganicchemistry.com |

| Benzene | Varies | cdnsciencepub.com |

| Chloroform | Varies | cdnsciencepub.com |

This table illustrates the general trend of solvent effects on the keto-enol equilibrium for a similar β-dicarbonyl compound.

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. pressbooks.pub While this compound itself may not be the direct substrate for common sigmatropic rearrangements, its precursors could be synthesized or undergo such transformations.

A relevant example is the nih.govrsc.org-Wittig rearrangement, which involves the rearrangement of an ether upon treatment with a strong base, typically an alkyllithium compound, to form an alcohol. wikipedia.org A precursor to this compound, for instance, an α-alkoxy ketone, could potentially undergo a nih.govrsc.org-Wittig rearrangement. The mechanism is thought to proceed through a radical-ketyl pair, and the migratory aptitude of the rearranging group is a key factor. organic-chemistry.orgnih.gov Benzyl groups, due to their ability to stabilize the resulting radical, are good migrating groups in such rearrangements. organic-chemistry.org

Other types of sigmatropic rearrangements, such as the cdnsciencepub.comcdnsciencepub.com-Claisen rearrangement of an allyl vinyl ether, are powerful methods for carbon-carbon bond formation and could be envisioned in synthetic routes toward derivatives of this compound. libretexts.orgchadsprep.com These reactions are stereospecific and proceed through a concerted, cyclic transition state. nih.gov

Cascade and Domino Reaction Pathways

The structure of this compound contains both a nucleophilic center (the carboxylate or its corresponding enol/enolate) and an electrophilic center (the β-carbon of the α,β-unsaturated ketone system). This arrangement makes it a potential substrate for intramolecular cascade or domino reactions, where a single event triggers a sequence of bond-forming reactions to build complex cyclic systems in one pot.

A prominent example of such a pathway is the intramolecular conjugate addition, also known as an intramolecular Michael or oxa-Michael addition. If a nucleophilic group, such as a hydroxyl group, were present at a suitable position in a precursor to this compound, it could undergo an intramolecular addition to the activated double bond to form a heterocyclic ring. For instance, a γ-hydroxy derivative could cyclize to form a substituted furanone or a δ-hydroxy derivative could yield a pyranone. chemrxiv.orgsemanticscholar.org

These cyclizations can be catalyzed by acids or bases and often proceed with high stereoselectivity. nih.govacs.org The formation of five- and six-membered rings is generally favored. Such cascade reactions, often initiated by a Michael addition, are highly efficient in molecular construction and have been widely applied in the synthesis of natural products and other complex molecules. rsc.orgfrontiersin.org The reactivity of the enone system in this compound makes it an excellent candidate for inclusion in such elegant synthetic strategies. nih.gov

Thia-anti-Michael Addition of Sulfur Anions to Enones

The conjugate addition of sulfur nucleophiles to α,β-unsaturated carbonyl compounds, known as the thia-Michael reaction, is a highly efficient method for forming carbon-sulfur bonds. This reaction can proceed through either a base-catalyzed or a nucleophile-initiated mechanism. nih.gov In the base-catalyzed pathway, a base deprotonates the thiol to form a thiolate anion, which then acts as the nucleophile. nih.gov In the nucleophile-initiated pathway, the nucleophile first reacts with the enone to generate an intermediate that then deprotonates the thiol. nih.gov

The thia-Michael addition is generally characterized by its anti-Markovnikov selectivity, where the sulfur atom adds to the β-carbon of the enone. wikipedia.org A specific and noteworthy variant is the anti-diastereoselective addition. While the general thia-Michael addition is common, achieving high diastereoselectivity can be challenging and is often influenced by the substrate, reagents, and reaction conditions.

A significant application of this reactivity is observed in the intramolecular thia-anti-Michael addition. Research has demonstrated a regiospecific approach to synthesizing multisubstituted thiophene (B33073) derivatives starting from α-alkenoyl-α'-carbamoyl ketene-(S,S)-acetals. adichemistry.com In this process, an intramolecular thia-anti-Michael addition of a sulfur anion to the enone system is a key step. adichemistry.com The reaction proceeds with high regiospecificity and is tolerant of various substituents on the β-position of the enone. adichemistry.com This intramolecular cyclization provides an efficient route to complex heterocyclic structures. adichemistry.com

Table 1: Key Features of Thia-Michael Addition Mechanisms

| Mechanism Type | Initiation Step | Key Intermediate | Selectivity |

| Base-Catalyzed | Deprotonation of thiol by a base | Thiolate anion | Anti-Markovnikov |

| Nucleophile-Initiated | Attack of nucleophile on the enone | Zwitterionic intermediate | Anti-Markovnikov |

Mannich and Aza-Michael Reaction Mechanisms

The Mannich and aza-Michael reactions are fundamental C-C and C-N bond-forming reactions, respectively, that involve the addition of a nucleophile to an iminium ion or a related species. In the context of enones like this compound, these reactions provide pathways to complex nitrogen-containing molecules.

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the nucleophile), an aldehyde (often formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.org The reaction proceeds through the initial formation of an iminium ion from the amine and aldehyde. wikipedia.orgyoutube.com The enol or enolate form of the active hydrogen compound then attacks this electrophilic iminium ion, resulting in a β-amino carbonyl compound known as a Mannich base. wikipedia.org

The aza-Michael reaction involves the conjugate addition of a nitrogen nucleophile (such as an amine, amide, or imide) to an α,β-unsaturated carbonyl compound. beilstein-journals.org This reaction is a powerful tool for the synthesis of β-amino carbonyl derivatives. The reaction can be catalyzed by acids, bases, or organocatalysts to achieve high efficiency and enantioselectivity. beilstein-journals.orgnih.gov

A notable example of the convergence of these reaction pathways is found in the biosynthesis of Lythraceae alkaloids. It has been proposed that the biosynthesis of these complex natural products involves (E)-3-oxo-5-phenylpent-4-enoic acid as a precursor. nih.gov The biosynthetic route is believed to proceed through a Mannich reaction followed by an aza-Michael addition. Specifically, an organocatalytic, enantioselective Mannich reaction of an arylideneacetone (a related enone) with Δ¹-piperideine, followed by an intramolecular aza-Michael cyclization, has been developed to synthesize key quinolizidinone intermediates. researchgate.net This biomimetic approach highlights the synthetic utility of the Mannich and aza-Michael reactions in constructing complex alkaloid skeletons from precursors related to this compound. researchgate.net

Table 2: Comparison of Mannich and Aza-Michael Reactions with Enones

| Reaction | Components | Key Electrophile | Product |

| Mannich Reaction | Active hydrogen compound, aldehyde, amine | Iminium ion | β-Amino carbonyl compound |

| Aza-Michael Reaction | Nitrogen nucleophile, α,β-unsaturated carbonyl | β-carbon of the enone | β-Amino carbonyl compound |

Derivatives, Analogs, and Structural Modifications of 3 Oxo 5 Phenylpent 4 Enoic Acid

Design and Synthesis of Functionalized Derivatives

Functionalization of the carboxylic acid and ketone moieties of 3-oxo-5-phenylpent-4-enoic acid has led to the development of various derivatives with tailored properties.

Ester derivatives of this compound are commonly synthesized for various applications, including as intermediates in the synthesis of more complex molecules. The ethyl ester, ethyl 3-oxo-5-phenylpent-4-enoate, is a prominent example.

A common and effective method for the synthesis of β-keto esters such as ethyl 3-oxo-5-phenylpent-4-enoate is the Claisen condensation. researchgate.netyoutube.comlibretexts.org This reaction involves the condensation of two ester molecules in the presence of a strong base. For the synthesis of ethyl 3-oxo-5-phenylpent-4-enoate, a mixed Claisen condensation approach would be employed, using ethyl acetate (B1210297) and an appropriate ethyl phenylpropenoate derivative. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which has a highly acidic α-hydrogen. researchgate.netlibretexts.org Subsequent acidification yields the final product.

Table 1: Key Aspects of Claisen Condensation for Ethyl 3-Oxo-5-phenylpent-4-enoate Synthesis

| Feature | Description | Reference |

| Reaction Type | Mixed Claisen Condensation | researchgate.netyoutube.com |

| Reactants | Ethyl acetate and an ethyl phenylpropenoate derivative | researchgate.net |

| Base | Sodium ethoxide or a similar strong base | youtube.com |

| Key Intermediate | Enolate of ethyl acetate | youtube.com |

| Driving Force | Deprotonation of the β-keto ester product | researchgate.netlibretexts.org |

| Final Step | Acidification to yield the neutral product | youtube.com |

Thioesters are important analogs of carboxylic acids and esters, often exhibiting unique reactivity and biological activity. The N-acetylcysteamine (NAC) thioester of this compound serves as a biomimetic of natural polyketide thioesters. nih.govmdpi.com

The synthesis of N-acetylcysteamine thioesters can be achieved through several methods. A common approach involves the coupling of the corresponding carboxylic acid with N-acetylcysteamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Alternatively, methods avoiding the free acid, which can be prone to side reactions, have been developed. dundee.ac.uk For α,β-unsaturated systems, mild conditions are crucial to prevent isomerization. nih.gov

Table 2: Synthetic Approaches for N-Acetylcysteamine Thioesters

| Method | Description | Key Reagents | Reference |

| Direct Coupling | Coupling of the carboxylic acid with N-acetylcysteamine. | EDC, DMAP | mdpi.com |

| Meldrum's Acid Method | Allows for rapid thioesterification through decarboxylation. | Meldrum's Acid derivative | researchgate.net |

| Trans-thioesterification | Exchange of a different thioester with N-acetylcysteamine. | Thiophenol precursor | researchgate.net |

Modifications of the Phenyl Moiety

Alterations to the phenyl ring of this compound can significantly influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets.

The introduction of substituents onto the phenyl ring can be achieved by starting with a substituted benzaldehyde (B42025) in the initial synthesis. For example, to synthesize 3-oxo-5-(4-methoxyphenyl)pent-4-enoic acid, 4-methoxybenzaldehyde (B44291) would be used as a precursor. A plausible synthetic route involves an aldol-type condensation reaction between 4-methoxybenzaldehyde and a ketone, followed by further functional group manipulations to introduce the carboxylic acid moiety. urfu.ru

Table 3: Synthesis of Phenyl-Substituted Derivatives

| Derivative | Starting Material | Key Reaction Type | Reference |

| 3-Oxo-5-(4-methoxyphenyl)pent-4-enoic acid | 4-Methoxybenzaldehyde | Aldol (B89426) Condensation | urfu.ru |

| 3-Oxo-5-(4-nitrophenyl)pent-4-enoic acid | 4-Nitrobenzaldehyde | Aldol Condensation | libretexts.org |

| 3-Oxo-5-(4-chlorophenyl)pent-4-enoic acid | 4-Chlorobenzaldehyde | Aldol Condensation | libretexts.org |

The electronic nature of substituents on the phenyl ring has a profound effect on the reactivity of the entire molecule. This can be quantitatively assessed using the Hammett equation, which relates reaction rates and equilibrium constants to the electronic properties of the substituents. libretexts.orgwalisongo.ac.idmsudenver.educambridge.orgsemanticscholar.org

Electron-withdrawing groups (e.g., nitro, chloro) increase the electrophilicity of the carbonyl carbon and the double bond, making the molecule more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups (e.g., methoxy, methyl) decrease this electrophilicity. These effects are transmitted through the conjugated system of the molecule. cambridge.org For reactions such as the hydrolysis of ester derivatives, a positive Hammett ρ value indicates that the reaction is favored by electron-withdrawing substituents, while a negative ρ value suggests it is favored by electron-donating groups. msudenver.edusemanticscholar.org

Table 4: Predicted Electronic Effects of Phenyl Substituents

| Substituent (at para-position) | Electronic Effect | Predicted Impact on Reactivity (Nucleophilic Attack) |

| -NO₂ | Electron-withdrawing | Increase |

| -Cl | Electron-withdrawing | Increase |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

Structural Variations of the Pentenoic Acid Chain

Modifications to the five-carbon chain of this compound can lead to a diverse range of analogs with altered steric and electronic properties. These variations can include changes in chain length, the introduction of alkyl substituents, and alterations to the position and geometry of the double bond.

For instance, the synthesis of a homolog like 3-oxo-5-phenylhex-4-enoic acid could be achieved by employing a different starting ketone in the initial condensation step. The introduction of alkyl groups at various positions along the chain can also be accomplished through the use of appropriately substituted starting materials. The synthesis of such analogs often involves well-established organic reactions such as aldol condensations, Wittig reactions, or Claisen-Schmidt reactions, followed by appropriate functional group transformations.

Table 5: Examples of Structural Variations in the Pentenoic Acid Chain

| Variation | Example Compound Name | Potential Synthetic Strategy |

| Chain Extension | 3-Oxo-5-phenylhex-4-enoic acid | Condensation with a C4 ketone |

| Alkyl Substitution | 2-Methyl-3-oxo-5-phenylpent-4-enoic acid | Use of a substituted ketone or ester in condensation |

| Double Bond Isomerization | 3-Oxo-5-phenylpent-3-enoic acid | Base- or acid-catalyzed isomerization |

Alkyl Substitution (e.g., Methyl at C4)

The introduction of an alkyl group, such as a methyl substituent, at the C4 position of the this compound backbone creates a new set of structurally related compounds with altered properties. While direct studies on 4-methyl-3-oxo-5-phenylpent-4-enoic acid are limited, the synthesis and reactivity of analogous compounds provide valuable insights.

One closely related derivative is (E)-3-Methyl-5-phenylpent-2-enoic acid. Research on this compound has demonstrated that the presence of the methyl group can influence the molecule's stability and its potential applications as a pharmaceutical intermediate. For instance, it is a key component in the synthesis of PS-48, a compound investigated for its inhibitory activity against protein kinase B (Akt).

The synthesis of a similar structure, 4-methyl-3-oxo-N-phenyl-pentanamide, a key intermediate for the drug atorvastatin, has been achieved through the amidation of isobutyryl methyl acetate with aniline. This suggests a potential synthetic route to C4-methylated this compound, likely proceeding through a Claisen condensation or a related reaction involving a C4-substituted precursor.

The following table summarizes key information on related C4-methylated analogs:

| Compound Name | CAS Number | Molecular Formula | Key Research Findings |

| (E)-3-Methyl-5-phenylpent-2-enoic acid | Not Available | C12H14O2 | Intermediate in the synthesis of PS-48, a protein kinase B inhibitor. |

| 4-methyl-3-oxo-N-phenyl-pentanamide | Not Available | C12H15NO2 | Key intermediate in the synthesis of atorvastatin. |

| 4-methyl-3-phenylpent-2-enoic acid | Not Available | C12H14O2 | A structurally related compound with a predicted XlogP of 3.3. uni.lu |

| 4-methyl-pent-2-enoic acid | Not Available | C6H10O2 | A simpler analog used as a chemical building block. sigmaaldrich.com |

| 4-methyl-3-pentenoic acid | 504-85-8 | C6H10O2 | Used as a food flavoring agent. thegoodscentscompany.com |

This table presents data for analogs of this compound with methyl substitutions to illustrate the effects of such modifications.

Influence of Steric Effects on Reaction Outcomes

The introduction of substituents, particularly at the C4 position, can exert significant steric hindrance, thereby influencing the course and rate of chemical reactions involving this compound and its derivatives. Steric effects play a crucial role in nucleophilic additions to the carbonyl group and in reactions involving the α,β-unsaturated system.

In the context of the Knoevenagel condensation, a common method for synthesizing α,β-unsaturated systems similar to that in this compound, steric hindrance is a well-documented factor. wikipedia.orgthermofisher.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgthermofisher.com The presence of bulky substituents on either reactant can impede the approach of the nucleophile, slowing down the reaction rate and potentially altering the stereoselectivity of the product. biomedres.us

For example, in the synthesis of ethyl 3-oxo-5-phenylpent-4-enoate, a close derivative of the target compound, the reaction proceeds via a titanium tetrachloride-mediated condensation of ethyl acetoacetate (B1235776) and benzaldehyde. prepchem.com The stereochemistry of the resulting double bond can be influenced by the steric interactions between the phenyl group and the ester moiety during the transition state.

The following table illustrates the impact of steric effects on the reactivity of related compounds:

| Reaction Type | Reactants | Steric Consideration | Outcome |

| Knoevenagel Condensation | Salicylic aldehydes and diallyl malonate | Steric hindrance from substituents on the aromatic ring | Good yields (up to 78%) were still obtained, indicating that the reaction tolerates some steric bulk. biomedres.us |

| Nucleophilic Addition | (E)-3-Methyl-5-phenylpent-2-enoic acid and nucleophiles | Methyl group at C3 introduces steric hindrance. | Reduced reactivity in nucleophilic additions. |

| Claisen Condensation | Esters with α-hydrogens | Bulky substituents on the ester | Can lead to complex mixtures in crossed Claisen reactions if both esters can act as donors and acceptors. libretexts.org |

This table provides examples of how steric hindrance can influence the outcomes of reactions relevant to the synthesis and reactivity of this compound and its derivatives.

Comparative Studies with Related Phenylpropanoid and Diketide Structures

This compound can be conceptually situated at the crossroads of two major biosynthetic pathways: the phenylpropanoid pathway and the polyketide (specifically, diketide) pathway. Analyzing its structure in comparison to representative molecules from these pathways offers insights into its potential biochemical origins and reactivity.

The phenylpropanoid pathway is responsible for the biosynthesis of a vast array of plant secondary metabolites, all derived from the amino acid phenylalanine. wikipedia.orgrsc.org The core C6-C3 skeleton of phenylpropanoids, such as cinnamic acid, is formed through the action of phenylalanine ammonia-lyase (PAL). nih.govnih.gov This C6-C3 unit can then be extended.

From a structural standpoint, this compound can be viewed as a C6-C5 compound, an extension of the basic phenylpropanoid skeleton. This extension is reminiscent of the action of polyketide synthases (PKSs), which sequentially add two-carbon units (from malonyl-CoA) to a starter molecule. In this case, a cinnamoyl-CoA starter unit could theoretically be extended by a PKS to generate the β-keto acid structure. Indeed, the biosynthesis of some natural products involves the interplay of PAL and PKS enzymes. nih.gov

Diketides are the simplest polyketides, formed from the condensation of two acetate units. While structurally simpler than this compound, they share the characteristic β-keto functionality. The reactivity of the β-keto group in diketides, such as acetoacetic acid, is well-established and includes keto-enol tautomerism and susceptibility to nucleophilic attack. These properties are expected to be mirrored in the reactivity of this compound.

The table below provides a comparison of key features of this compound with representative phenylpropanoids and diketides:

| Feature | This compound | Phenylpropanoid (Cinnamic Acid) | Diketide (Acetoacetic Acid) |

| Carbon Skeleton | C6-C5 | C6-C3 | C4 |

| Key Functional Groups | Carboxylic acid, Ketone, Alkene | Carboxylic acid, Alkene | Carboxylic acid, Ketone |

| Biosynthetic Precursor (Hypothetical) | Phenylalanine, Malonyl-CoA | Phenylalanine | Acetyl-CoA |

| Key Biosynthetic Enzyme (Hypothetical) | Phenylalanine Ammonia-Lyase (PAL), Polyketide Synthase (PKS) | Phenylalanine Ammonia-Lyase (PAL) | Polyketide Synthase (PKS) |

This table compares the structural and biosynthetic features of this compound with those of a typical phenylpropanoid and a diketide, highlighting its hybrid nature.

Applications of 3 Oxo 5 Phenylpent 4 Enoic Acid in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The bifunctional nature of 3-oxo-5-phenylpent-4-enoic acid, featuring a β-keto acid moiety and a conjugated styryl group, theoretically positions it as a versatile building block for the synthesis of complex molecules. However, direct evidence of its utilization in the synthesis of polyketide natural products or specific nitrogen-containing heterocyclic scaffolds is not prominently featured in the current body of scientific literature.

Role in the Synthesis of Polyketide Natural Products

Polyketide synthases (PKS) utilize simple acyl-CoA building blocks in a stepwise fashion to construct complex natural products. nih.govresearchgate.net The structural motifs present in this compound are reminiscent of intermediates in polyketide biosynthesis. In principle, derivatives of this acid could serve as advanced building blocks in laboratory syntheses of polyketide analogues. For instance, the β-keto acid portion could participate in decarboxylative Claisen-type condensations, a key chain-elongation step in polyketide synthesis. nih.gov However, specific examples of the incorporation of this compound or its close derivatives into a polyketide backbone are not described in the reviewed literature. The biosynthesis of polyketides involves a wide array of starter and extender units, but the specific phenyl-substituted keto-acid is not commonly cited. scribd.com

Strategies for Asymmetric Synthesis

The development of asymmetric methodologies is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. The structure of this compound offers several handles for asymmetric transformations.

Enantioselective Transformations Mediated by this compound Derivatives

Derivatives of β-keto esters are widely used in asymmetric synthesis. researchgate.netrsc.org For instance, the α-position of the ketone in a derivative of this compound could be stereoselectively functionalized. The conjugated double bond also presents an opportunity for enantioselective conjugate additions. However, the scientific literature does not provide specific examples of enantioselective transformations where derivatives of this compound are the substrates. Reviews on the asymmetric preparation of fluorinated β-keto esters, for example, focus on other cyclic and acyclic substrates. mdpi.comresearchgate.net

Development of Novel Synthetic Methodologies

The unique combination of functional groups in this compound makes it a potential platform for the development of new synthetic methods. For example, cascade reactions involving both the keto-acid and the enone functionalities could lead to the rapid construction of complex molecular architectures.

The synthesis of α-keto acids, esters, and amides is an area of ongoing research, with various oxidative and other methods being developed. organic-chemistry.org Similarly, the synthesis and reactions of γ-keto compounds are of significant interest. nih.gov A review on the synthesis and properties of α-keto acids provides a broad overview of their chemistry but does not specifically detail the reactivity of a compound with the structure of this compound. researchgate.net While there is extensive literature on the synthesis of related compounds and their participation in various reactions, specific methodologies developed around this compound as a central synthon are not readily found.

Catalytic Oxidation and Reduction Reactions

The reactivity of the keto group in this compound allows it to readily participate in catalytic reduction reactions. While specific studies on the catalytic oxidation of this exact compound are not extensively documented, the principles of β-keto acid reduction are well-established and directly applicable.

Catalytic transfer hydrogenation represents a prominent method for the reduction of β-keto acids and their corresponding esters. organic-chemistry.org This process typically employs a metal catalyst, such as those based on iridium or ruthenium, in the presence of a hydrogen donor like formic acid or isopropanol. organic-chemistry.org The reaction proceeds with high efficiency and can be rendered highly enantioselective by using chiral ligands, yielding optically active β-hydroxy acids. organic-chemistry.orgnih.gov The reduction of this compound under these conditions selectively transforms the ketone into a secondary alcohol, producing 3-Hydroxy-5-phenylpent-4-enoic acid. nih.gov This product retains the valuable carboxylic acid and styryl functionalities for further synthetic elaboration.

Enzyme-catalyzed reductions also offer a powerful alternative for achieving high enantioselectivity. Dehydrogenases, particularly from microbial sources, have been shown to reduce a wide array of β-keto esters to their corresponding (S)- or (R)-β-hydroxy esters with excellent optical purity. nih.gov The mechanism involves the transfer of a hydride from a cofactor, such as NADH, to the carbonyl carbon. nih.gov

| Reaction Type | Starting Material | Typical Reagents/Catalyst | Product | Key Features |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | This compound | Iridium or Ruthenium complex, Formic Acid/Triethylamine | 3-Hydroxy-5-phenylpent-4-enoic acid | High yields and potential for high enantioselectivity with chiral catalysts. organic-chemistry.org |

| Enzymatic Reduction | This compound | Dehydrogenase (e.g., PEDH), NADH | (S)- or (R)-3-Hydroxy-5-phenylpent-4-enoic acid | Excellent enantioselectivity, operates under mild conditions. nih.gov |

Annulation and Cyclization Reactions Utilizing the Compound

The dicarbonyl nature of the β-keto acid moiety makes this compound an excellent substrate for annulation reactions, which are processes that construct a new ring onto a molecule. The Robinson annulation is a classic and powerful method for the formation of six-membered rings and is directly applicable here. pressbooks.pubwikipedia.org

This reaction is a two-step sequence that combines a Michael addition with an intramolecular aldol (B89426) condensation. pressbooks.pub In this context, this compound (after deprotonation to form an enolate) acts as the Michael donor. It adds to an α,β-unsaturated ketone, such as methyl vinyl ketone, to generate a 1,5-dicarbonyl intermediate. libretexts.orgchemistrytalk.org This intermediate, upon treatment with a base, undergoes an intramolecular aldol condensation to cyclize, followed by dehydration, yielding a substituted cyclohexenone ring. wikipedia.org The Robinson annulation is a cornerstone of steroid and terpenoid synthesis, highlighting the potential of this compound as a building block for complex polycyclic natural products. chemistrytalk.org

Furthermore, the presence of both a carbonyl group and an alkene within the molecule opens possibilities for various intramolecular cyclization reactions. For instance, related unsaturated β-keto esters can undergo intramolecular reductive cyclizations, promoted by reagents like samarium(II) iodide, to form bicyclic γ-lactones. rsc.orgrsc.org Another approach involves intramolecular cyclopropanation, where the enolate of the β-keto ester attacks the double bond in the presence of iodine and a Lewis acid to create fused cyclopropane (B1198618) rings. nih.gov

| Reaction Name | Role of Compound | Reaction Partner | Intermediate | Product Class |

|---|---|---|---|---|

| Robinson Annulation | Michael Donor | α,β-Unsaturated Ketone (e.g., Methyl vinyl ketone) | 1,5-Diketone derivative | Substituted Cyclohexenone |

| Intramolecular Reductive Cyclization | Substrate | Reducing Agent (e.g., SmI₂) | Radical Anion | Bicyclic γ-Lactone |

Formation of Diverse Heterocyclic Systems (e.g., Thiophenes, Isoxazoles)

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a versatile precursor for synthesizing various heterocyclic systems, leveraging its ketone and carboxylic acid functionalities.

Thiophenes: The Gewald aminothiophene synthesis provides a direct route to highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.org The ketone moiety of this compound can participate in a Knoevenagel condensation with the active methylene (B1212753) group of the cyanoester, followed by sulfur addition and cyclization to yield a polysubstituted 2-aminothiophene.

Isoxazoles: The synthesis of isoxazoles via the condensation of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a fundamental and widely used method. rsc.org As a β-keto acid, this compound is an ideal substrate for this transformation. The reaction can proceed through two main pathways, potentially leading to regioisomeric products: a 3-isoxazolol or a 5-isoxazolone. researchgate.netacs.org The regiochemical outcome is highly dependent on the reaction conditions, particularly pH. Careful control of pH is crucial to selectively favor the attack of hydroxylamine at the desired carbonyl group to yield the intended isoxazole (B147169) isomer. researchgate.nettandfonline.com This method provides access to 5-substituted 3-isoxazolols, which are important structural motifs in their own right. nih.gov

| Heterocycle | Synthetic Method | Reactants | Key Features |

|---|---|---|---|

| Thiophene (B33073) | Gewald Reaction | This compound, α-Cyanoester, Sulfur, Base | Forms highly substituted 2-aminothiophenes in a one-pot reaction. wikipedia.org |

| Isoxazole | Condensation | This compound, Hydroxylamine | Forms isoxazole ring; regioselectivity is controlled by pH. researchgate.nettandfonline.com |

Utility in the Synthesis of Pharmaceutical Intermediates

The synthetic versatility of this compound, particularly in the construction of heterocyclic systems, makes it a valuable building block for the synthesis of pharmaceutical intermediates. Many of the heterocycles accessible from this starting material are core scaffolds in a wide range of bioactive molecules.

Isoxazoles, for example, are not only bioactive compounds themselves but also serve as stable precursors for other functional groups. They are considered bioisosteres of the carboxylic acid group, a property leveraged in drug design to improve pharmacokinetic profiles. researchgate.net Moreover, the isoxazole ring can be transformed through ring-opening and rearrangement reactions. For instance, certain isoxazoles can be converted into 4-pyridone structures, which are key components in several important drugs, including the quinolone antibiotics (e.g., ciprofloxacin) and HIV integrase inhibitors (e.g., dolutegravir). nih.gov

The ability to generate substituted thiophenes and cyclohexenone rings further broadens the compound's applicability. These structures are prevalent in pharmaceuticals and natural products with a wide spectrum of biological activities. Therefore, this compound represents a strategic starting material for accessing a library of complex intermediates for drug discovery programs.

| Heterocyclic System from Compound | Potential Pharmaceutical Scaffold | Examples of Drug Classes |

|---|---|---|

| Isoxazole | 4-Oxo-1,4-dihydropyridine-3-carboxylic acid | Quinolone Antibiotics, HIV Integrase Inhibitors nih.gov |

| Isoxazole | 3-Hydroxyisoxazole (as a bioisostere) | GABA Agonists, various CNS agents researchgate.netnih.gov |

| Thiophene | Substituted Thiophenes | Anti-inflammatory, Antiviral, Anticancer agents |

| Cyclohexenone | Fused Ring Systems | Steroids, Terpenoids |

Computational Chemistry and Modeling Studies of 3 Oxo 5 Phenylpent 4 Enoic Acid

Theoretical Predictions of Reactivity and Selectivity

Theoretical studies are fundamental in predicting how a molecule will behave in a chemical reaction. By using computational models, chemists can map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of organic molecules. For 3-oxo-5-phenylpent-4-enoic acid, DFT calculations would be instrumental in exploring various potential reaction mechanisms. For instance, these calculations could predict the activation energies for reactions such as Michael additions at the α,β-unsaturated ketone, nucleophilic attack at the carbonyl carbon, or reactions involving the carboxylic acid group. By mapping the potential energy surface, researchers could identify the most energetically favorable routes for these transformations and the geometries of the associated transition states. However, specific DFT studies focused on the reaction pathways of this compound are not currently reported in the literature.

Regioselectivity and Stereoselectivity Predictions for Transformations

The presence of multiple functional groups in this compound makes the prediction of regioselectivity and stereoselectivity a key challenge. Computational models, particularly those based on DFT, can be employed to forecast the outcomes of reactions with a high degree of certainty. For example, in the case of a reduction reaction, these models could predict whether the ketone or the double bond is more likely to be reduced and whether the reaction will favor a particular stereoisomer. Such predictive power is crucial for designing synthetic routes that yield a desired product with high specificity. At present, specific computational predictions for the regioselectivity and stereoselectivity of transformations involving this compound have not been detailed in scientific publications.

Molecular Docking and Enzyme Interaction Analysis

Understanding how a molecule interacts with biological macromolecules like enzymes is vital for the development of new biocatalysts and therapeutic agents. Molecular docking simulations are a primary tool for investigating these interactions at a molecular level.

Substrate Docking to Enzyme Active Sites (e.g., AutoDock Vina) for Biocatalytic Applications

Molecular docking programs like AutoDock Vina are widely used to predict the binding orientation and affinity of a small molecule, or ligand, to the active site of a protein. In the context of this compound, docking studies could be used to identify enzymes that are capable of catalyzing transformations of this substrate. By simulating the binding of the molecule to a library of enzyme structures, researchers could screen for potential biocatalysts for applications in green chemistry and industrial synthesis. While this is a powerful hypothetical application, specific docking studies of this compound with enzymes are not yet available in the scientific literature.

Elucidation of Enzyme-Substrate Specificity and Catalytic Efficiency

Beyond simply predicting binding, computational methods can be used to understand the factors that govern enzyme-substrate specificity and catalytic efficiency. By analyzing the interactions between the substrate and the amino acid residues in the enzyme's active site, researchers can gain insights into the molecular basis of catalysis. This knowledge can then be used to engineer enzymes with improved properties, such as enhanced activity or altered substrate specificity. The application of these computational techniques to the interaction of this compound with specific enzymes remains an open area for future research.

Conformational Analysis and Tautomeric Equilibrium Investigations

The three-dimensional shape of a molecule and the potential for it to exist in different isomeric forms are critical determinants of its physical and chemical properties. Computational methods are well-suited to explore these aspects of molecular structure.

The study of different spatial arrangements of atoms in a molecule, known as conformational analysis, is crucial for understanding its reactivity and biological activity. For a flexible molecule like this compound, numerous conformations are possible due to rotation around its single bonds. Computational methods can be used to identify the most stable conformations and the energy barriers between them. Furthermore, this compound can potentially exist in keto-enol tautomeric forms. Theoretical calculations can predict the relative stabilities of these tautomers and the equilibrium constant for their interconversion, which is essential for understanding the molecule's behavior in different environments. However, detailed computational studies on the conformational landscape and tautomeric equilibrium of this compound have not been published.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations and theoretical chemistry provide powerful tools for elucidating the intricate details of reaction mechanisms, offering insights into transition states, reaction intermediates, and energetic pathways that are often difficult to discern through experimental methods alone. However, a comprehensive review of the scientific literature reveals a notable absence of specific computational studies focused on the reaction mechanisms of this compound.

While the structural motifs present in this compound, such as the α,β-unsaturated ketone and the β-keto acid functionalities, are common subjects of computational investigation in other molecular contexts, dedicated theoretical studies on this particular compound have not been reported. General computational research on related classes of compounds, for instance, explores the intricacies of Michael additions to α,β-unsaturated systems or the decarboxylation mechanisms of β-keto acids. These studies employ various computational methods, including Density Functional Theory (DFT), to map out potential energy surfaces and identify the most favorable reaction pathways.

For example, computational studies on α,β-unsaturated carbonyl compounds often investigate their reactivity with nucleophiles, detailing the stereoselectivity and energetics of addition reactions. Similarly, theoretical examinations of β-keto acids have provided insights into the mechanisms of their thermal or catalyzed decarboxylation.

Advanced Analytical Techniques for Research on 3 Oxo 5 Phenylpent 4 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 3-Oxo-5-phenylpent-4-enoic acid, NMR is crucial for confirming the presence of key functional groups and for understanding its stereochemistry. A significant characteristic of β-keto acids and their esters is their existence as an equilibrium mixture of keto and enol tautomers. thermofisher.com This tautomerism is readily observable by NMR, as the keto and enol forms give rise to distinct sets of signals, providing a window into the electronic and structural dynamics of the molecule. thermofisher.comnih.gov The interconversion between the tautomers is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both species in solution. thermofisher.com

¹H and ¹³C NMR for Structural Elucidation and Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the constitution of this compound. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, a complete picture of the molecule's structure can be assembled.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the phenyl group, the vinylic protons of the carbon-carbon double bond, the methylene (B1212753) protons adjacent to the carbonyl and carboxylic acid groups, and the enolic hydroxyl proton if present. The coupling constants between the vinylic protons are particularly informative for confirming the E (trans) or Z (cis) configuration of the double bond.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on all carbon atoms in the molecule, including the quaternary carbons of the carbonyl and carboxylic acid groups. The chemical shifts of the carbonyl carbons in the keto and enol forms are typically different, offering further confirmation of tautomerism. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.20-7.50 (m) | 125.0-135.0 |

| Vinylic-H (C4-H) | 6.20-6.50 (d) | 120.0-125.0 |

| Vinylic-H (C5-H) | 7.00-7.30 (d) | 140.0-145.0 |

| Methylene-H (C2-H₂) | ~3.50 (s) | ~45.0 |

| Carbonyl (C3=O) | - | ~200.0 (keto), ~175.0 (enol) |

| Carboxyl (C1=O) | - | ~170.0 |

| Enolic OH | Variable (broad s) | - |

Note: These are predicted values and may vary based on solvent and other experimental conditions. The data is inferred from general principles and data for analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Assignment